2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a methoxyphenyl group, and a methoxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methoxybenzaldehyde, methoxypropylamine, and various catalysts to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and methoxyphenyl compounds, such as:
- 2-Methoxyphenyl isocyanate
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol.
Uniqueness
What sets 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(3-METHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(3-methoxypropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H19N3O3/c1-21-10-4-9-19-17-15(12-18)20-16(23-17)8-7-13-5-3-6-14(11-13)22-2/h3,5-8,11,19H,4,9-10H2,1-2H3/b8-7+ |
InChI Key |
LTMYMJGVCRCXTD-BQYQJAHWSA-N |
Isomeric SMILES |
COCCCNC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)OC)C#N |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C=CC2=CC(=CC=C2)OC)C#N |
Origin of Product |
United States |
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